molecular formula C12H19N3O2 B12326853 (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

(S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B12326853
M. Wt: 237.30 g/mol
InChI Key: VVLJDHFNQZHHJA-JTQLQIEISA-N
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Description

(S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-tert-butyl 2-pyrrolidinecarboxylate with 1H-pyrazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up with careful control of reaction parameters to maintain consistency and quality. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

(S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate shares structural similarities with other pyrrolidine carboxylates and pyrazole derivatives.
  • Compounds such as this compound hydrochloride and this compound methyl ester are closely related.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl (2S)-2-(1H-pyrazol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-10(15)9-6-7-13-14-9/h6-7,10H,4-5,8H2,1-3H3,(H,13,14)/t10-/m0/s1

InChI Key

VVLJDHFNQZHHJA-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC=NN2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=NN2

Origin of Product

United States

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